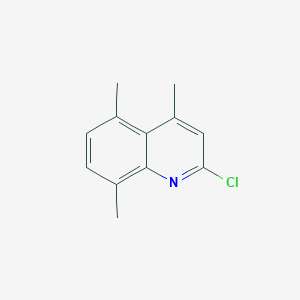![molecular formula C18H25N5O B8777078 (7aS,11aS)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine](/img/structure/B8777078.png)
(7aS,11aS)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-(7aS,11aS)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro1benzofuro[2,3-h]quinazolin-2-amine** is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have a benzene ring fused with a pyrimidinone ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinazolinone derivatives, including (-)-(7aS*,11aS*)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro1benzofuro[2,3-h]quinazolin-2-amine, typically involves the coupling of o-aminobenzamides with various reagents. One common method is the acceptorless coupling of o-aminobenzamides with methanol in the presence of a metal-ligand bifunctional catalyst . Another method involves the CuI/4-hydroxy-l-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide .
Industrial Production Methods: Industrial production of quinazolinone derivatives often employs scalable and efficient synthetic routes. For instance, the copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines is a widely used method . This reaction utilizes Cu(II) acetate as an environmentally benign catalyst and proceeds well in anisole, a sustainable solvent .
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions, including nucleophilic substitution, are common for quinazolinone derivatives.
Common Reagents and Conditions:
Oxidation: Dicumyl peroxide as an oxidant.
Reduction: Sodium borohydride as a reducing agent.
Substitution: Cu(II) acetate as a catalyst and tBuOK as a base.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit a range of biological activities .
科学研究应用
Chemistry: Quinazolinone derivatives are valuable intermediates in organic synthesis and are used to develop new chemical entities with potential therapeutic applications .
Biology: In biological research, these compounds are studied for their antimicrobial, antimalarial, and anticancer properties . They have shown significant activity against various bacterial strains and cancer cell lines .
Medicine: Quinazolinone derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, malaria, and bacterial infections . They have also been investigated for their anti-inflammatory and anticonvulsant properties .
Industry: In the industrial sector, these compounds are used in the development of agrochemicals and veterinary products .
作用机制
The mechanism of action of quinazolinone derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence factors . Molecular docking studies have shown that these compounds can bind to the quorum sensing transcriptional regulator PqsR, inhibiting its activity .
相似化合物的比较
4-Oxo-2-phenylquinazolin-3(4H)-yl-amine: Exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: Shows potent activity against E. coli, P. aeruginosa, and S.
Uniqueness: (-)-(7aS*,11aS*)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro1benzofuro[2,3-h]quinazolin-2-amine is unique due to its specific structural configuration and the presence of the piperazine moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C18H25N5O |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
(7aS,11aS)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine |
InChI |
InChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m1/s1 |
InChI 键 |
DJKJVWJQAVGLHJ-YPMHNXCESA-N |
手性 SMILES |
C1CC[C@H]2[C@@H](C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N |
规范 SMILES |
C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


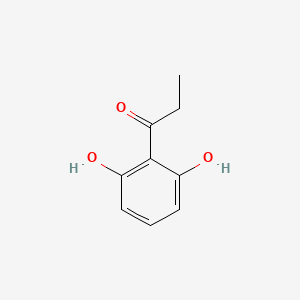
![N',N'-dimethyl-N-[(3-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B8777009.png)
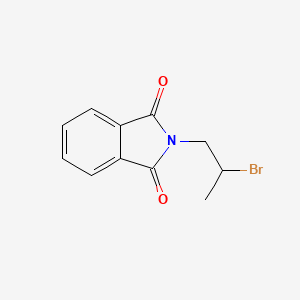
![trimethyl-(2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)stannane](/img/structure/B8777024.png)
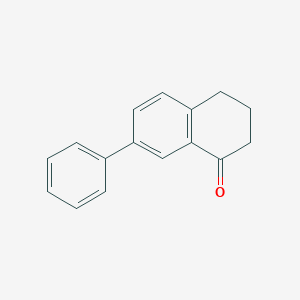
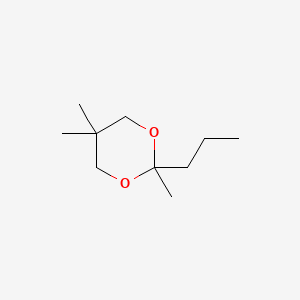
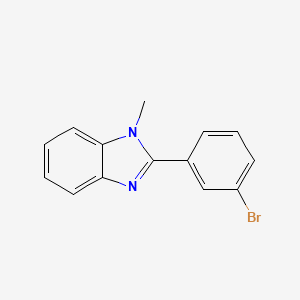
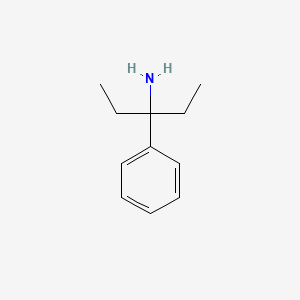
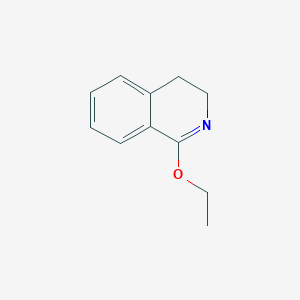
![5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8777061.png)
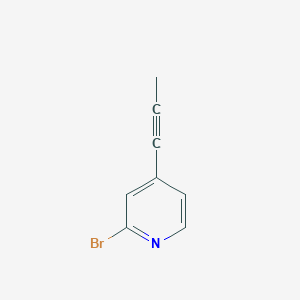
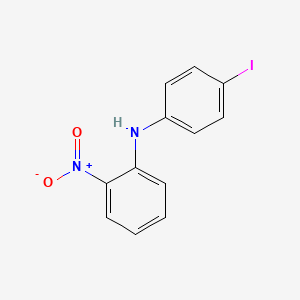
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-[3-(2-methoxyethoxy)propyl]-](/img/structure/B8777085.png)
